molecular formula C19H22O B14509612 Bis(4-propylphenyl)methanone CAS No. 64357-93-3

Bis(4-propylphenyl)methanone

Cat. No.: B14509612
CAS No.: 64357-93-3
M. Wt: 266.4 g/mol
InChI Key: SGHULJPBROKGMF-UHFFFAOYSA-N
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Description

Bis(4-propylphenyl)methanone is an organic compound with the molecular formula C19H22O It is characterized by the presence of two 4-propylphenyl groups attached to a central methanone (carbonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-propylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. In this process, n-propylbenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in dichloromethane. This reaction yields the desired ketone product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(4-propylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of 4-propylbenzoic acid.

    Reduction: Formation of Bis(4-propylphenyl)methanol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Bis(4-propylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-propylphenyl)methanone involves its interaction with various molecular targets. The central carbonyl group can participate in hydrogen bonding and other interactions with biological molecules. The phenyl rings provide hydrophobic interactions, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Bis(4-propylphenyl)methanone is unique due to its specific structural arrangement, which provides a balance of hydrophobic and hydrophilic interactions. This makes it a versatile compound for various applications, from chemical synthesis to potential therapeutic uses.

Properties

CAS No.

64357-93-3

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

bis(4-propylphenyl)methanone

InChI

InChI=1S/C19H22O/c1-3-5-15-7-11-17(12-8-15)19(20)18-13-9-16(6-4-2)10-14-18/h7-14H,3-6H2,1-2H3

InChI Key

SGHULJPBROKGMF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCC

Origin of Product

United States

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